Tricarballylic anhydride chemical properties and structure
Tricarballylic anhydride chemical properties and structure
An In-depth Technical Guide to Tricarballylic Anhydride: Chemical Properties, Structure, and Applications
Introduction
Tricarballylic anhydride, systematically known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride of propane-1,2,3-tricarboxylic acid (tricarballylic acid).[1][2] This molecule serves as a pivotal intermediate in organic synthesis and holds significance in the study of natural products. Tricarballylic acid itself is a fragment found in several mycotoxins, such as Fumonisin B1 and AAL Toxin TA, and is an inhibitor of the enzyme aconitase, playing a role in the Krebs cycle.[3][4] The anhydride, with its strained five-membered ring and reactive carbonyl groups, offers a versatile platform for chemical modification, making it a valuable building block for researchers in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, synthesis, and key applications.
Chemical Structure and Physicochemical Properties
Tricarballylic anhydride is characterized by a five-membered tetrahydrofuran-2,5-dione ring substituted with a carboxymethyl group at the 3-position.[1] The formation of this five-membered ring is thermodynamically preferred over other potential anhydride structures from tricarballylic acid.[5] This structure dictates its chemical behavior, particularly the reactivity of the two carbonyl carbons within the anhydride moiety.
Caption: Chemical structure of Tricarballylic Anhydride.
Physicochemical Data
The fundamental physical and chemical properties of tricarballylic anhydride are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| IUPAC Name | 2-(2,5-dioxooxolan-3-yl)acetic acid | [1] |
| Molecular Formula | C₆H₆O₅ | [1][2] |
| Molecular Weight | 158.11 g/mol | [1][2] |
| CAS Number | 4756-10-9 | [1][6] |
| Melting Point | 132-134 °C | [3] |
| Boiling Point | 439.9 ± 18.0 °C (Predicted) | [7] |
| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [7] |
| Topological Polar Surface Area | 80.7 Ų | [1] |
| pKa | 4.03 ± 0.10 (Predicted) | [7] |
Spectroscopic Signature
The structure of tricarballylic anhydride can be unambiguously confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy : As a cyclic anhydride, its IR spectrum is distinguished by two characteristic C=O stretching bands resulting from symmetric and asymmetric vibrations.[8] For tricarballylic anhydride, these peaks appear around 1833 cm⁻¹ (medium) and 1790 cm⁻¹ (strong).[3] An additional strong carbonyl stretch from the acetic acid moiety is observed at 1727 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum in acetone-d₆ shows complex multiplets for the aliphatic protons. Key signals include diastereotopic protons on the ring and the adjacent methylene group, typically found between δ 2.8 and 3.7 ppm.[3]
-
¹³C NMR : The carbon spectrum in acetone-d₆ confirms the presence of three distinct carbonyl carbons with signals at δ 176.7, 174.2, and 173.4 ppm.[3] The aliphatic carbons resonate in the range of δ 35-39 ppm.[3]
-
Chemical Reactivity and Mechanisms
The reactivity of tricarballylic anhydride is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbons of the anhydride ring.[9][10] The carboxylate leaving group is stabilized by resonance, making the anhydride susceptible to attack by a wide range of nucleophiles.
Caption: General mechanism for nucleophilic acyl substitution of tricarballylic anhydride.
-
Hydrolysis : In the presence of water, tricarballylic anhydride readily hydrolyzes to regenerate tricarballylic acid.[9] This reaction is often uncatalyzed but can be accelerated by acid or base.
-
Alcoholysis : Reaction with alcohols (ROH) yields a monoester derivative, where one of the anhydride carbonyls is converted to an ester and the other to a carboxylic acid. This is a common method for producing functionalized derivatives.[9]
-
Aminolysis : Amines (RNH₂) react rapidly with the anhydride to form amides.[3][9] The initial ring-opening produces a mixture of regioisomeric amide-acids.[3][11] With subsequent heating or chemical dehydration, this intermediate can cyclize to form a succinimide derivative, a reaction of significant utility in bioconjugation and pharmaceutical chemistry.[3][11]
Synthesis of Tricarballylic Anhydride
The most direct laboratory synthesis of tricarballylic anhydride involves the dehydration of its parent acid, tricarballylic acid. Acetic anhydride is commonly employed as the dehydrating agent.
Caption: Experimental workflow for the synthesis of tricarballylic anhydride.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[3][11]
Materials:
-
Tricarballylic acid (1.00 eq)
-
Acetic anhydride (2.00 eq)
-
Ethyl acetate
-
Round-bottom flask with magnetic stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a clean, dry round-bottom flask, dissolve tricarballylic acid (e.g., 1.76 g, 0.01 mol) in acetic anhydride (e.g., 1.78 mL, 0.02 mol).[3]
-
Reaction Execution : Stir the resulting mixture at room temperature overnight to ensure complete conversion. Some protocols suggest gentle heating (e.g., 45 °C for 1 hour) to accelerate the reaction.[11]
-
Workup : Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude product by recrystallizing twice from hot ethyl acetate.
-
Isolation : Collect the white, micro-crystalline solid via vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product. A typical yield is around 75-80%.[3]
Applications in Research and Development
Tricarballylic anhydride's bifunctional nature—a reactive anhydride ring and a pendant carboxylic acid—makes it a versatile tool for chemists.
-
Polymer and Materials Science : It can be used as a monomer or cross-linking agent in the synthesis of polyesters and polyamides.[12] Its derivatives, tricarballylate esters, are being explored as bio-based plasticizers, offering a sustainable alternative to traditional phthalate plasticizers.[13]
-
Drug Development and Organic Synthesis : The anhydride is a key starting material for synthesizing complex molecules. Its reaction with chiral amines allows for the preparation of diastereomeric succinimide derivatives, which are valuable intermediates in the synthesis of sphingosine analogs and other biologically active compounds.[3][11] It can also be used as a building block for creating star-shaped polymers.[14]
-
Natural Product Chemistry : As the core of the side chains in fumonisin mycotoxins, synthetic routes to tricarballylic acid derivatives are crucial for studying the toxicology and biological activity of these natural products.[3][4]
Safety and Handling
Tricarballylic anhydride is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Classification : It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[1]
-
Handling : Always handle in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][17] Avoid creating dust.[16]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Anhydrides are moisture-sensitive and should be protected from humidity to prevent hydrolysis.
Conclusion
Tricarballylic anhydride is a fundamentally important reagent with a rich chemical profile. Its well-defined structure, predictable reactivity through nucleophilic acyl substitution, and straightforward synthesis make it an accessible and powerful tool for researchers. From the development of novel bio-based polymers to the synthesis of complex pharmaceutical intermediates, the applications of tricarballylic anhydride continue to expand, underscoring its enduring relevance in modern chemical science.
References
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Elgazwy, A. S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 239163, Tricarballylic anhydride. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Tricarballylic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite (n.d.). Tricarballylic anhydride (C6H6O5). Retrieved from [Link]
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Elgazwy, A. S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. Retrieved from [Link]
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Lab Alley (2023). Safety Data Sheet. Retrieved from [Link]
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Cheméo (n.d.). Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride (CAS 4756-10-9). Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). 1,2,3-propanetricarboxylic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc (2025). Tricarballylic anhydride (CAS#:4756-10-9). Retrieved from [Link]
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Cheméo (n.d.). Tricarballylic acid (CAS 99-14-9). Retrieved from [Link]
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Wikipedia (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]
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LibreTexts Chemistry (2019). 20.18: Reactions of Anhydrides. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Tricarballylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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P&S Chemicals (n.d.). Product information, Tricarballylic anhydride. Retrieved from [Link]
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LibreTexts Chemistry (2023). General Mechanism of Anhydride Reactions. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 88703297, prop-1-ene-1,2,3-tricarboxylic acid. Retrieved from [Link]
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De Clercq, R., et al. (2018). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. ResearchGate. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]
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R-Biopharm (n.d.). Surprising Properties and Applications of Citraconic Anhydride. Retrieved from [Link]
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Master Organic Chemistry (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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Kádas, I., et al. (1994). Attempted synthesis of esters of tricarballylic acid and 3,5-dibromosalicylic acid. Structure and properties of tricarballylic acid, its anhydrides and some of their derivatives... Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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